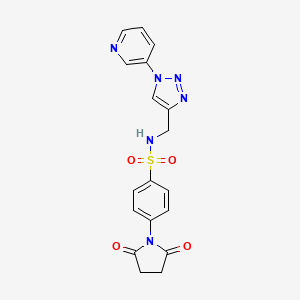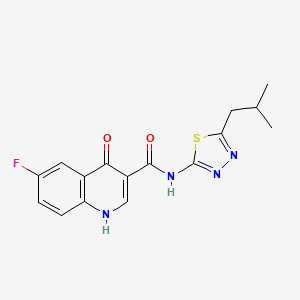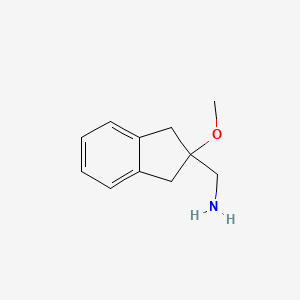
(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEM is a versatile molecule that can be synthesized using various methods and has shown promising results in various studies.
Applications De Recherche Scientifique
Receptor Occupancy and Potential Treatment Applications
The compound 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530), sharing structural similarities with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine, is in clinical development for its potential applications in treating anxiety and mood disorders. This compound shows selective antagonism at 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, a target for novel drug development linked to anxiety and depression. Studies using Positron Emission Tomography (PET) demonstrate that high occupancy of the human brain 5-HT(1A) receptor can be achieved with DU 125530, with minimal acute side effects, suggesting its therapeutic potential (Rabiner et al., 2002).
Role in Hypertension
Research into 3-Methoxy-4-hydroxyphenylglycol (MHPG), a compound structurally related to this compound, has shown a significant correlation between the concentration of MHPG and the severity of hypertension in humans. This suggests that compounds like MHPG, and potentially this compound, may play a role in the pathophysiology of hypertension. The study also discusses the effect of centrally acting antihypertensive drugs, which significantly lower MHPG concentrations, supporting the hypothesis of central catecholamines' involvement in clinical hypertension (Saran et al., 1978).
Metabolic Pathways
The metabolic fate of L-3,4-dihydroxyphenylalanine (L-DOPA), closely related to the metabolism of compounds like this compound, has been studied in human adults. Findings from these studies provide insights into the metabolism of similar compounds, revealing the presence of various metabolites and suggesting the potential therapeutic and pharmacological significance of these metabolic pathways (O'Gorman et al., 1970).
Mécanisme D'action
Target of Action
The primary targets of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine are 5-HT2A receptors . These receptors are a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system, particularly in the areas of mood, anxiety, and consciousness .
Mode of Action
This compound interacts with its targets by acting as an agonist at the 5-HT2A receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions that result in its physiological effects .
Pharmacokinetics
Factors such as its lipid solubility, molecular size, and the presence of transport proteins can influence how well it is absorbed and distributed throughout the body .
Result of Action
The activation of 5-HT2A receptors by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal firing rates, and alter the function of certain neural circuits . These changes can result in a range of physiological effects, including alterations in mood, perception, and cognition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and how well it interacts with its target receptors . Furthermore, individual factors such as a person’s age, health status, and genetic makeup can also influence how the compound is metabolized and how effectively it exerts its effects .
Propriétés
IUPAC Name |
(2-methoxy-1,3-dihydroinden-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHQXHPIRYXAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819278.png)
![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)
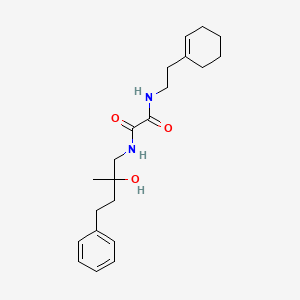
![2-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2819282.png)


![4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid](/img/structure/B2819286.png)
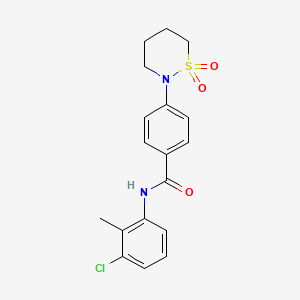
![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)

